molecular formula C9H5N3O B1437449 4-Hydroxyquinazoline-8-carbonitrile CAS No. 663194-04-5

4-Hydroxyquinazoline-8-carbonitrile

Cat. No.: B1437449
CAS No.: 663194-04-5
M. Wt: 171.16 g/mol
InChI Key: BUQABABXGUUNKN-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a hydroxyl group at the 4-position and a cyano group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

4-Hydroxyquinazoline-8-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks and maintaining chromosome integrity. This compound interacts with PARP1, the most abundant PARP enzyme, by binding to its catalytic domain, thereby inhibiting its activity. This interaction prevents the PARylation of nuclear proteins such as histones, RNA polymerases, DNA polymerases, and DNA ligases, which are essential for DNA repair .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In primary PARPi-resistant cell lines, this compound derivatives have demonstrated superior cytotoxicity, suppressing intracellular PAR formation and enhancing γH2AX aggregation. This compound stimulates the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating kinase cascades and transcription factors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PARP inhibitor, this compound binds to the catalytic domain of PARP1, preventing the enzyme from repairing DNA damage. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. The compound also stimulates the formation of ROS and the depolarization of the mitochondrial membrane, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under normal conditions, with its cytotoxic effects being dose-dependent. Long-term studies have shown that this compound can significantly suppress tumor growth in vivo at a dose of 25 mg/kg, with no acute toxicity observed

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and apoptosis. The compound interacts with enzymes such as PARP1, which is responsible for the PARylation of nuclear proteins involved in DNA repair. By inhibiting PARP1, this compound disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound stimulates the formation of ROS, which can further impact metabolic flux and metabolite levels .

Subcellular Localization

This compound is localized in the nucleus, where it exerts its inhibitory effects on PARP1. The compound’s subcellular localization is crucial for its activity, as it needs to interact with nuclear proteins involved in DNA repair. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-8-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitriles under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with formamide, followed by hydroxylation at the 4-position . Another approach involves the use of malonic acid equivalents in the presence of anilines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinazoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinazolinone derivatives.

    Reduction: The cyano group at the 8-position can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyquinazoline-8-carbonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinazoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and cyano groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

4-oxo-3H-quinazoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQABABXGUUNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697394
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663194-04-5
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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